2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide
Description
Properties
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c25-18(13-24-19(26)6-5-16(22-24)15-3-4-15)21-12-14-7-8-20-17(11-14)23-9-1-2-10-23/h5-8,11,15H,1-4,9-10,12-13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEAOGOCQLHKHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide involves multiple steps, starting with the preparation of the pyridazinone core. This is typically achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The cyclopropyl group is then introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
The pyrrolidinyl-pyridinyl moiety is synthesized separately, usually through nucleophilic substitution reactions involving pyridine derivatives and pyrrolidine. The final step involves coupling the pyridazinone core with the pyrrolidinyl-pyridinyl moiety using amide bond formation techniques, such as peptide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents. Purification methods such as recrystallization, chromatography, and distillation would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert ketones to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, amines
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Key Findings :
- Cyclopropyl vs.
- Pyrrolidine-Pyridine Hybrid : The 2-(pyrrolidin-1-yl)pyridin-4-ylmethyl group introduces a dual basicity profile (pyridine’s π-system and pyrrolidine’s amine), which may enhance solubility and receptor interaction compared to simpler pyrrolidinyl derivatives .
Acetamide-Functionalized Analogs
Acetamide side chains are common in bioactive molecules. For example:
- N-Benzyl-2-cyano-acetamide (3d): Exhibits moderate cytotoxicity but lacks the pyridazinone core, limiting its application scope .
- Methyl-N-[2-(6-oxo-3-p-tolyl-5,6-dihydro-4H-pyridazin-1-yl)-acetamide]alkanoates: These derivatives are precursors for dipeptide synthesis, highlighting the versatility of pyridazinone-acetamide hybrids in medicinal chemistry .
The target compound’s acetamide linker provides conformational flexibility, enabling interactions with diverse biological targets. However, its larger molecular weight (~445 g/mol, based on ) may reduce bioavailability compared to smaller analogs like 3d (~218 g/mol).
Biological Activity
The compound 2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}acetamide is a novel organic molecule that exhibits significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
This compound features a unique arrangement of a cyclopropyl group, a pyridazinone moiety, and a pyridine ring with a pyrrolidine substituent. Its molecular formula is with a molecular weight of approximately 299.334 g/mol. The structural complexity contributes to its diverse biological activities.
Biological Activity Overview
Preliminary studies suggest that this compound possesses various biological activities, including:
- Anticonvulsant Activity : Similar compounds have shown promise in seizure models.
- Antimicrobial Properties : Potential effectiveness against bacterial and fungal strains.
- Anticancer Effects : Inhibition of cancer cell proliferation in vitro.
The biological activity of this compound may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, potentially affecting metabolic pathways.
- Receptor Modulation : Interacting with neurotransmitter receptors which may influence neurological functions.
Anticonvulsant Activity
A study conducted on derivatives similar to this compound demonstrated significant anticonvulsant effects in animal models. For instance, compounds with similar structures exhibited effective doses (ED50) ranging from 18.4 mg/kg to 40.34 mg/kg in various seizure models, indicating their potential as anticonvulsants .
Antimicrobial Activity
Research has indicated that related compounds show varying degrees of antimicrobial activity. For example, minimum inhibitory concentrations (MIC) were established for several derivatives against common pathogens. These findings suggest that structural modifications can enhance activity against specific microbial strains .
Anticancer Potential
In vitro studies have revealed that certain analogs can inhibit the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but are believed to involve mitochondrial dysfunction and reactive oxygen species (ROS) generation .
Data Table: Biological Activities and Effective Doses
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
